methoxypoly(ethylene glycol) 8-succinimidyl carbonate (m-PEG8-succinimidyl carbonate) is a linear heterobifunctional polyethylene glycol (PEG) derivative. It is commonly used in bioconjugation and surface modification applications. [, , , ] This analysis focuses specifically on its scientific research applications, excluding drug-related information.
m-PEG8-succinimidyl carbonate is a specialized compound that belongs to the family of polyethylene glycol derivatives, specifically designed for bioconjugation applications. It features a polyethylene glycol linker with a succinimidyl carbonate moiety, which serves as a reactive site for amine nucleophiles. This compound enhances the solubility and stability of biomolecules, making it an essential tool in biochemical research and therapeutic applications.
The compound is synthesized from monomethoxy polyethylene glycol through a series of chemical reactions that include the activation of hydroxyl groups and subsequent reaction with succinimidyl carbonate. This synthesis process is typically conducted in controlled laboratory settings or industrial environments to ensure high purity and yield .
m-PEG8-succinimidyl carbonate can be classified as:
The synthesis of m-PEG8-succinimidyl carbonate involves several key steps:
The reaction conditions are crucial for optimizing yield and purity:
The molecular structure of m-PEG8-succinimidyl carbonate includes:
The molecular formula can be represented as , with a molecular weight of approximately 285.38 g/mol. The structure facilitates the formation of stable amide bonds upon reaction with amine-containing molecules .
m-PEG8-succinimidyl carbonate primarily participates in substitution reactions:
The mechanism involves the nucleophilic attack by amine groups on the succinimidyl carbonate moiety, leading to the formation of an amide bond. This reaction effectively links the polyethylene glycol chain to the target biomolecule, enhancing its pharmacokinetic properties.
This mechanism is particularly relevant in the context of targeted protein degradation technologies, where m-PEG8-succinimidyl carbonate serves as a linker in PROTAC (proteolysis-targeting chimeras) strategies, influencing cellular processes such as protein ubiquitination and degradation .
m-PEG8-succinimidyl carbonate finds extensive use in various scientific fields:
Polyethylene glycol (PEG) derivatives constitute a class of synthetic polymers composed of repeating ethylene oxide units (-CH₂CH₂O-), categorized by architecture, functionality, and molecular weight distribution. m-PEG8-SC belongs to the monofunctional PEG subclass, characterized by a single reactive end group (succinimidyl carbonate) and an inert methoxy terminus. This contrasts with homobifunctional PEGs (reactive groups at both ends) and heterobifunctional PEGs (two distinct reactive termini) [7] [10]. Its classification as a monodisperse PEG (uniform chain length) distinguishes it from polydisperse PEGs (molecular weight distribution ±10%), ensuring consistent bioreactivity and pharmacokinetic behavior [7]. Structurally, m-PEG8-SC contains three key regions:
Synthesis involves activating monomethoxy-PEG8’s terminal hydroxyl with carbonyl diimidazole, followed by nucleophilic displacement with N-hydroxysuccinimide (NHS). This yields the crystalline solid with ≥95% purity, stored at -20°C to minimize hydrolysis [5] [9].
Table 2: Classification of PEG Linkers Based on Architecture and Functionality
PEG Type | Reactive Ends | Example Applications | m-PEG8-SC Relevance |
---|---|---|---|
Monofunctional | One reactive group | Protein PEGylation, surface functionalization | Yes: Succinimidyl carbonate at one terminus |
Homobifunctional | Two identical groups | Cross-linking molecules | No |
Heterobifunctional | Two different groups | Sequential conjugations (e.g., antibody-drug) | No |
Multi-Arm | ≥3 arms with reactive groups | Hydrogel formation, dendritic carriers | No |
The succinimidyl carbonate (SC) group in m-PEG8-SC is a highly selective electrophile designed for amine nucleophile coupling. Its reactivity stems from the electron-withdrawing succinimide ring, which facilitates nucleophilic attack by primary amines (e.g., lysine ε-amines or N-termini of proteins). This reaction forms a stable urethane (carbamate) bond while releasing N-hydroxysuccinimide as a by-product [1] [5]. Mechanistically, the process occurs via a two-step addition-elimination:
Key advantages over other amine-reactive groups (e.g., NHS esters):
In PROTAC synthesis, m-PEG8-SC serves as a hydrophilic linker connecting E3 ligase ligands to target protein binders. The PEG8 spacer’s 34.8 Å length optimizes ternary complex formation, facilitating ubiquitin transfer while minimizing steric clashes [4] [6].
Table 3: Reaction Parameters and Efficiency Factors for m-PEG8-SC Conjugation
Parameter | Optimal Range | Impact on Conjugation Efficiency |
---|---|---|
pH | 8.0–9.0 | Higher pH increases amine nucleophilicity |
Solvent | Aqueous buffer (e.g., borate, phosphate) or anhydrous DMSO | Protic solvents accelerate hydrolysis competing reactions |
Temperature | 4–25°C | Higher temperatures increase reaction rate but risk protein denaturation |
m-PEG8-SC Excess | 3–5 molar equivalents | Ensures high conjugation yield without aggregation |
Reaction Time | 30 min–2 h | Balance between completion and hydrolysis |
The evolution of m-PEG8-SC parallels key milestones in PEGylation technology. The foundational work by Abuchowski and Davis in the 1970s established PEG as a biocompatible polymer for protein modification, leading to FDA approvals of early PEGylated therapeutics like pegademase bovine (Adagen®, 1990) for severe combined immunodeficiency and pegaspargase (Oncaspar®, 1994) for leukemia [8]. These first-generation products used polydisperse, high-MW PEGs with non-specific conjugations, which often compromised bioactivity.
The 2000s saw demand for site-specific conjugation and homogeneous conjugates, driving development of discrete, low-MW PEGs like m-PEG8-SC. Its monodisperse nature (exactly 8 EG units) enabled reproducible pharmacokinetics, while the SC group allowed stable, charge-neutral carbamate linkages [6] [9]. This period also emphasized linker engineering for advanced applications:
Recent innovations leverage m-PEG8-SC in nanobiologics and stem cell delivery systems. Examples include PEGylated dendrimers for bone-targeted drug delivery and gas vesicle contrast agents stabilized by PEGylation, highlighting its role in emerging biomedical frontiers [5] [8].
Table 4: Historical Development of PEGylation Technologies and m-PEG8-SC Adoption
Era | Key Advancements | Therapeutic Impact |
---|---|---|
1970s–1990s | Polydisperse PEGs with NHS ester chemistry; First FDA approvals (Adagen®, Oncaspar®) | Reduced immunogenicity but variable bioactivity |
2000–2010 | Site-specific conjugation (e.g., cysteine, N-terminus); Discrete PEGs (MW < 1000 Da) | Improved homogeneity and activity retention |
2010–Present | Heterobifunctional linkers (e.g., m-PEG8-SC); PROTAC applications; Hydrogel tissue engineering | Targeted degradation, enhanced drug delivery precision |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1